Cas no 1103513-96-7 (1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide)
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide
- 1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
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- Inchi: 1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21)
- InChI Key: BDJASIXWJVHXPJ-UHFFFAOYSA-N
- SMILES: N1(C(C2=CC3=CC=CC=C3O2)=O)C2=C(C=CC=C2)CC1C(N)=O
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2862-0124-2μmol |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-5μmol |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-10μmol |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-20μmol |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-1mg |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-2mg |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-3mg |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-4mg |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-5mg |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2862-0124-10mg |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide |
1103513-96-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide
Research Update on 1-(1-Benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS: 1103513-96-7)
1-(1-Benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide (CAS: 1103513-96-7) is a synthetic small molecule that has garnered significant attention in recent years due to its potential therapeutic applications in oncology and neurodegenerative diseases. This compound, characterized by its benzofuran and indole moieties, exhibits unique pharmacological properties, particularly as a modulator of key signaling pathways. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a promising candidate for further drug development.
Recent research has focused on the compound's interaction with protein kinases and its role in inhibiting aberrant cellular proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide exhibits selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical regulators of the cell cycle. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of CDK6, revealing key hydrogen bond interactions with the hinge region. These findings suggest its potential as a targeted therapy for CDK4/6-dependent cancers, such as breast cancer and glioblastoma.
In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide attenuates oxidative stress and reduces tau hyperphosphorylation in neuronal cells, likely through modulation of the PI3K/Akt/GSK-3β pathway. These effects were observed in both in vitro and in vivo models of Alzheimer's disease, highlighting its dual functionality as a kinase inhibitor and neuroprotectant.
Pharmacokinetic studies have further characterized the compound's drug-like properties. A recent investigation published in Drug Metabolism and Disposition (2024) evaluated its metabolic stability, plasma protein binding, and bioavailability in rodent models. The results indicated moderate oral bioavailability (~40%) and favorable tissue distribution, particularly in the brain, supporting its potential for central nervous system (CNS) applications. However, the study also noted rapid hepatic metabolism via CYP3A4, suggesting the need for structural optimization or co-administration with CYP inhibitors to improve its pharmacokinetic profile.
Ongoing research is exploring structure-activity relationships (SAR) to enhance the compound's potency and selectivity. Derivatives featuring modifications at the indole-2-carboxamide moiety have shown improved CDK inhibitory activity in preliminary screens. Computational modeling and molecular dynamics simulations are being employed to guide these optimization efforts, with a focus on reducing off-target effects while maintaining blood-brain barrier permeability for CNS applications.
In conclusion, 1-(1-benzofuran-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide represents a versatile scaffold with demonstrated efficacy in multiple disease models. Its dual mechanisms of action—kinase inhibition and neuroprotection—make it a compelling candidate for further development. Future studies should address its metabolic limitations and explore combination therapies to maximize therapeutic potential. As research progresses, this compound may pave the way for novel treatments in oncology and neurodegenerative disorders.
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